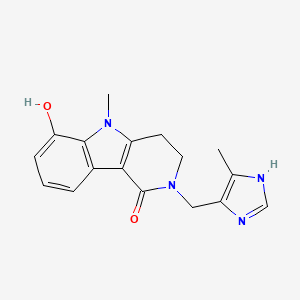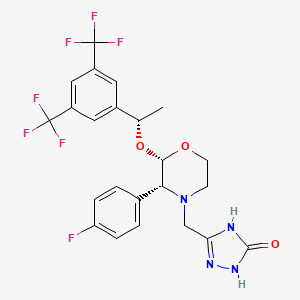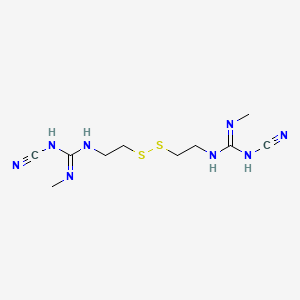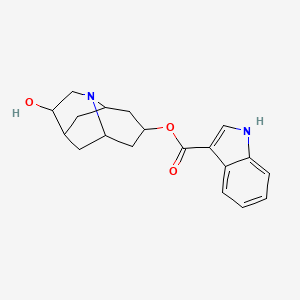
Fingolimod Phosphate HCl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fingolimod, sold under the brand name Gilenya, is an immunomodulating medication used for the treatment of multiple sclerosis . It is a sphingosine-1-phosphate receptor modulator that sequesters lymphocytes in lymph nodes, preventing them from contributing to an autoimmune reaction . It has been reported to reduce the rate of relapses in relapsing-remitting multiple sclerosis by approximately one-half over a two-year period .
Molecular Structure Analysis
Fingolimod is a structural analogue of sphingosine and undergoes phosphorylation to produce fingolimod phosphate, the active moiety . The molecular formula of Fingolimod is C19H33NO2 .Chemical Reactions Analysis
Fingolimod is extensively metabolized, with biotransformation occurring via three main pathways: reversible phosphorylation to fingolimod phosphate; hydroxylation and oxidation to yield a series of inactive carboxylic acid metabolites; and formation of non-polar ceramides . Fingolimod is largely cleared through metabolism by cytochrome P450 (CYP) 4F2 .Physical And Chemical Properties Analysis
Fingolimod is a crystalline solid, granular or powder in form, and is white in color . It is very poorly soluble in water but soluble in DMSO at 100 mg/mL and in ethanol at 100 mg/mL .科学的研究の応用
Multiple Sclerosis Treatment
Fingolimod Phosphate HCl, commonly known as Fingolimod, has shown notable efficacy in the treatment of multiple sclerosis (MS). It acts as a sphingosine-1-phosphate-receptor modulator, preventing the egress of lymphocytes from lymph nodes. This mechanism significantly reduced the annualized relapse rate and improved MRI outcomes in patients with MS, highlighting its superior efficacy compared to established therapies such as intramuscular interferon beta-1a (Cohen et al., 2010). Another study also confirmed the positive impact of oral Fingolimod on reducing the risk of disability progression and enhancing MRI-related measures in MS patients (Kappos et al., 2010).
Cardiovascular Benefits
Fingolimod's application extends beyond MS and has shown potential in cardiovascular protection. In a porcine model of ischemia/reperfusion, Fingolimod demonstrated cardioprotective properties. It activated cardioprotective pathways, leading to decreased cardiomyocyte apoptosis, reduced myocardial oxidative stress, improved myocardial salvage, and mitigated left ventricular remodeling post-myocardial infarction (Santos-Gallego et al., 2016).
Neuroprotection in Cerebral Ischemia
In various rodent models of focal cerebral ischemia, Fingolimod showed promise in reducing reperfusion injury, decreasing infarct size, and enhancing blood-brain barrier integrity. These findings suggest its potential as a therapy for ischemic stroke, with the ability to improve long-term behavioral outcomes and reduce the risk of hemorrhagic transformation associated with delayed tissue plasminogen activator treatment (Wei et al., 2011), (Campos et al., 2013).
Immunological Effects and Molecular Biomarkers
Fingolimod's influence on lymphocyte subpopulations and gene expression in the lymphocyte transcriptome was studied in MS patients. It switched genetic transcription towards an anti-inflammatory and antioxidant response, impacting practically all lymphocyte subpopulations. These findings are significant for identifying cellular and molecular biomarkers that might predict clinical responses to Fingolimod (Moreno-Torres et al., 2018).
作用機序
Safety and Hazards
Fingolimod has been associated with potentially fatal infections, bradycardia, and in some cases, inflammation of the brain with bleeding . It has also been known to cause macular edema, resulting in decreased vision . Therefore, frequent surveillance eye examinations are required while taking this medication .
将来の方向性
Fingolimod is being studied for potential therapeutic uses in diverse pathological conditions beyond multiple sclerosis. Experimental reports have associated the drug with potentially beneficial therapeutic effects in immunomodulatory diseases, CNS injuries, and diseases including Alzheimer’s disease, Parkinson’s disease, epilepsy, and even cancer . Based on recent reports, fingolimod may soon find its way as an adjunct therapy in various disparate pathological conditions .
特性
CAS番号 |
1348803-59-7 |
|---|---|
分子式 |
C19H34NO5P. HCl |
分子量 |
387.46 36.46 |
外観 |
White Solid |
純度 |
> 95% |
数量 |
Milligrams-Grams |
同義語 |
rac FTY720 Phosphate; 1,3-Propanediol, 2-amino-2-[2-(4-octylphenyl)ethyl]-, 1-(dihydrogen phosphate) hydrochloride; 2-Amino-2-[2-(4-octylphenyl)ethyl]-1,3-propanediol 1-(Dihydrogen Phosphate); |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



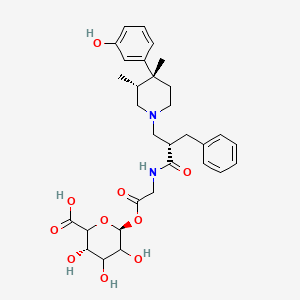
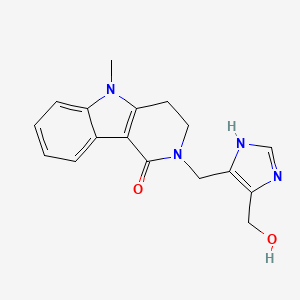
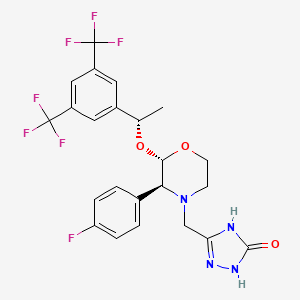
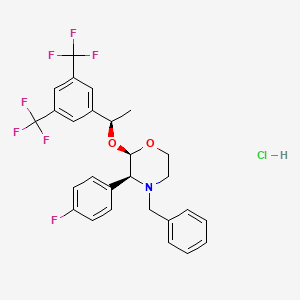
![(2S,3R)-2-[(1S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine](/img/structure/B601770.png)
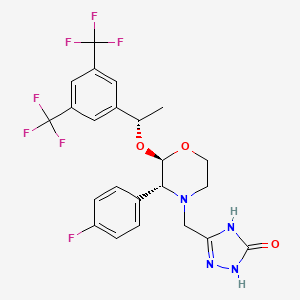
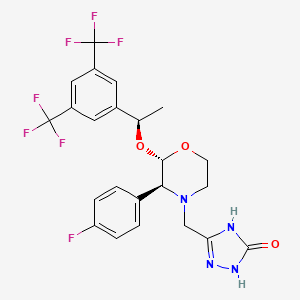
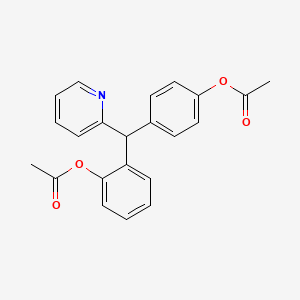
![5-[[(2S,3R)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-4-morpholinyl]methyl]-1,2-dihydro-1,2,4-triazol-3-one](/img/structure/B601776.png)
